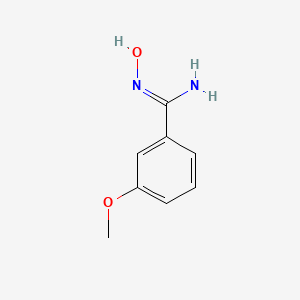

3-Methoxybenzamidoxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-hydroxy-3-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHMGZTZNNEADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73647-50-4 | |

| Record name | 3-Methoxybenzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxybenzamidoxime: Structural Dynamics and Synthetic Utility in 1,2,4-Oxadiazole-Based Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug design, selecting the right molecular building blocks is paramount. 3-Methoxybenzamidoxime (CAS 73647-50-4) has emerged as a highly versatile bifunctional intermediate in synthetic medicinal chemistry[1]. Featuring both a nucleophilic hydroxylamine moiety and an amidine core, it serves as a critical precursor for the synthesis of 1,2,4-oxadiazole heterocycles. These 5-membered rings are highly valued as metabolically stable bioisosteres for esters and amides, offering superior pharmacokinetic profiles, reduced metabolic liabilities, and enhanced target binding in modern therapeutics[2].

This whitepaper provides an in-depth technical analysis of 3-methoxybenzamidoxime, detailing its physicochemical properties, mechanistic role in synthesis, self-validating experimental protocols, and its pivotal applications in contemporary drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of 3-methoxybenzamidoxime is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during cyclodehydration.

Table 1: Quantitative Physicochemical Profile of 3-Methoxybenzamidoxime

| Parameter | Specification |

| IUPAC / Chemical Name | 3-Methoxy-N'-hydroxybenzenecarboximidamide |

| CAS Registry Number | 73647-50-4[1] |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 101–103 °C[3] |

| Physical State | Solid / Crystalline powder |

Mechanistic Role in Synthetic Medicinal Chemistry

From a mechanistic standpoint, the utility of 3-methoxybenzamidoxime lies in its dual reactivity. The terminal nitrogen of the amidoxime group acts as a primary nucleophile. When introduced to an activated carboxylic acid (such as an acyl chloride or an acylimidazole), an initial O-acylation occurs. This forms an unstable O-acyl amidoxime intermediate. Upon the application of thermal energy, the system undergoes an intramolecular cyclodehydration, eliminating a water molecule to close the thermodynamically stable 1,2,4-oxadiazole ring.

Caption: Synthesis workflow of 1,2,4-oxadiazoles from 3-methoxybenzamidoxime.

Experimental Protocols: Synthesis and Downstream Cyclization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is governed by strict causality, and built-in analytical checkpoints prevent the propagation of failed reactions.

Protocol A: Synthesis of 3-Methoxybenzamidoxime

Causality of Design: Hydroxylamine is typically supplied as a stable hydrochloride salt. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to liberate the free hydroxylamine without competing for the electrophilic nitrile carbon. Ethanol is selected as the solvent because it perfectly solubilizes both the organic nitrile and the polar hydroxylamine, while allowing the final product to be easily isolated via aqueous trituration[4].

-

Reagent Assembly: Suspend 3-methoxybenzonitrile (0.150 mol) and hydroxylamine hydrochloride (0.180 mol) in 350 mL of anhydrous ethanol[4].

-

Base Addition: Add DIPEA (0.180 mol) dropwise at room temperature.

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The thermal energy overcomes the activation barrier for the nucleophilic addition across the C≡N triple bond.

-

Validation Checkpoint 1 (IR Spectroscopy): Monitor the reaction via IR. The protocol is validated when the sharp C≡N stretch (~2200 cm⁻¹) disappears, replaced by broad N-H/O-H stretches (3300-3500 cm⁻¹).

-

Isolation: Concentrate the mixture in vacuo, filter through a short silica plug (eluting with ethyl acetate), and triturate the filtrate with water. Filter and dry the resulting solid to afford pure 3-methoxybenzamidoxime (Typical yield: 78%)[4].

Protocol B: Cyclization to 1,2,4-Oxadiazole Derivatives

Causality of Design: Instead of using harsh, corrosive thionyl chloride to activate the carboxylic acid, we utilize Carbonyldiimidazole (CDI). CDI generates an acylimidazole intermediate under mild conditions.

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add CDI (1.1 eq).

-

Validation Checkpoint 2 (Visual): The immediate evolution of CO₂ gas provides visual, self-validating confirmation that the acylimidazole is forming.

-

Coupling: Once gas evolution ceases, add 3-methoxybenzamidoxime (1.0 eq)[5]. Stir at room temperature for 1 hour to form the O-acyl amidoxime.

-

Cyclodehydration: Heat the reaction to reflux (or 110 °C in toluene/DMF) for 2–4 hours to drive the elimination of water.

-

Validation Checkpoint 3 (LC-MS): Confirm cyclization via LC-MS by observing a mass shift of -18 Da (corresponding to the loss of H₂O). Quench with ice-cold water to precipitate the final 1,2,4-oxadiazole[5].

Table 2: Self-Validating Reaction Parameters

| Reaction Phase | Reagents | Solvent | Temperature | Primary Output | Validation Metric |

| Amidoxime Formation | 3-Methoxybenzonitrile, NH₂OH·HCl, DIPEA | Ethanol | Reflux (78 °C) | 3-Methoxybenzamidoxime | IR: Loss of C≡N stretch (~2200 cm⁻¹) |

| Acylimidazole Formation | Carboxylic Acid, CDI | DMF or THF | Room Temp | Acylimidazole Intermediate | Visual: CO₂ gas evolution |

| Cyclodehydration | Acylimidazole, 3-Methoxybenzamidoxime | Toluene/DMF | Reflux (110–150 °C) | 1,2,4-Oxadiazole Derivative | LC-MS: Mass shift of -18 Da (loss of H₂O) |

Key Applications in Drug Discovery

The 3-methoxyphenyl-1,2,4-oxadiazole motif synthesized from this amidoxime is a privileged structure in several high-impact therapeutic areas:

SLACK Potassium Channel Inhibitors (Epilepsy)

Gain-of-function (GOF) mutations in the KCNT1 gene lead to the hyperactivation of SLACK (Sequence Like A Calcium-Activated K⁺) channels. This hyperactivation is the primary driver of severe childhood epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI)[2]. 3-Methoxybenzamidoxime is the direct precursor used to synthesize potent 1,2,4-oxadiazole tool compounds (e.g., 5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole) that allosterically block these channels and suppress neuronal hyperexcitability[2].

Caption: Mechanism of 1,2,4-oxadiazole derivatives targeting SLACK channels in epilepsy.

Metabotropic Glutamate Receptor (mGluR) Antagonists

Group I mGluRs (specifically mGluR1 and mGluR5) are heavily implicated in neurological diseases, stroke, and neurodegeneration[5]. By reacting 3-methoxybenzamidoxime with specific acylimidazoles, researchers successfully generate potent mGluR5 antagonists, such as 3-(3-methoxyphenyl)-5-(2-pyridyl)-1,2,4-oxadiazole, which modulate intracellular calcium mobilization in the CNS[5].

Agricultural Nematicides

Beyond human therapeutics, oxadiazole derivatives synthesized from 3-methoxybenzamidoxime act as highly effective anthelmintic agents. These compounds are utilized for both preplant and postplant nematode control due to their potent ovicidal properties combined with an advantageous low phytotoxicity profile[4].

References

-

Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels Source:2

-

US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source:5

-

WO2001054507A1 - Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds Source:4

-

United States Patent Office - 3-methoxybenzamidoxime properties Source:3

-

CAS NO. 73647-50-4 | N-HYDROXY-3-METHOXY-BENZAMIDINE Source:1

Sources

- 1. CAS NO. 73647-50-4 | N-HYDROXY-3-METHOXY-BENZAMIDINE | C8H10N2O2 [localpharmaguide.com]

- 2. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2001054507A1 - Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds - Google Patents [patents.google.com]

- 5. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

Solubility profile of 3-Methoxybenzamidoxime in organic solvents

Comprehensive Solubility Profile and Thermodynamic Behavior of 3-Methoxybenzamidoxime in Organic Solvents

Executive Summary

3-Methoxybenzamidoxime (CAS: 73647-50-4) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agrochemical development. Its primary application lies in its role as a nucleophilic precursor for the synthesis of 1,2,4-oxadiazole heterocycles. These structural motifs act as robust bioisosteres for esters and amides and are critical in the development of novel nematicides[1], SLACK potassium channel inhibitors for epilepsy[2], and metabotropic glutamate receptor (mGluR) antagonists for neurodegenerative diseases[3].

Because the synthesis of these active pharmaceutical ingredients (APIs) relies heavily on liquid-phase coupling and cyclodehydration reactions, understanding the solubility profile of 3-Methoxybenzamidoxime in various organic solvents is a prerequisite for optimizing reaction kinetics, ensuring homogeneous catalysis, and facilitating downstream purification.

Structural Causality and Solvation Thermodynamics

The solubility of a crystalline solid in any given solvent is governed by the thermodynamic balance between the energy required to disrupt the crystal lattice (

3-Methoxybenzamidoxime (Melting Point: 104–108 °C) possesses two distinct structural domains that dictate its solvation behavior:

-

The 3-Methoxyphenyl Ring: This domain is inherently lipophilic. While the methoxy oxygen (-OCH

) can act as a weak hydrogen-bond acceptor, the aromatic bulk heavily favors dispersion forces and resists aqueous solvation due to the high entropic penalty of hydrophobic hydration (clathrate cage formation). -

The Amidoxime Moiety (-C(NH

)=NOH): This group is highly polar, amphoteric, and capable of forming a dense, rich hydrogen bond network[4]. It acts simultaneously as a multiple hydrogen-bond donor (via -NH

The Causality of Solvent Selection: To achieve high solubility, a solvent must be capable of competitively disrupting the strong intermolecular hydrogen bonds between the amidoxime groups in the solid state[5].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are ideal because they simultaneously satisfy the hydrogen-bonding requirements of the amidoxime group while their alkyl chains interact favorably with the aromatic ring via Van der Waals forces. This mirrors the thermodynamic behavior of the parent compound, benzamide, which exhibits its highest solubility in methanol[6].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents act as powerful hydrogen-bond acceptors, effectively solvating the -NH

and -OH protons of the amidoxime, leading to rapid dissolution. -

Non-Polar Solvents (e.g., Hexane): Lacking both dipole moments and hydrogen-bonding capabilities, these solvents cannot overcome the

of the amidoxime network, resulting in negligible solubility.

Quantitative Solubility Data

While exact empirical solubility limits for 3-Methoxybenzamidoxime can vary based on polymorphic purity, the following table synthesizes the extrapolated thermodynamic solubility profile based on the physicochemical behavior of benzamidoxime derivatives[5][6]. This matrix serves as a baseline for experimental design.

| Solvent Classification | Solvent | Relative Solubility | Estimated Range (mg/mL at 298.15 K) | Thermodynamic Solvation Mechanism |

| Polar Protic | Methanol | Very High | > 50.0 | Strong competitive H-bond donor/acceptor; favorable dispersion with aromatic ring. |

| Polar Aprotic | DMSO / DMF | Very High | > 50.0 | Excellent H-bond acceptor; rapidly disrupts the solid amidoxime lattice. |

| Polar Aprotic | Acetone | High | 20.0 - 50.0 | Moderate dipole moment; acts as a strong H-bond acceptor for the -OH group. |

| Moderately Polar | Ethyl Acetate | Moderate | 5.0 - 20.0 | Weak H-bond acceptor; limited capacity to disrupt strong intermolecular networks. |

| Aqueous | Water | Low | 1.0 - 5.0 | High polarity, but induces a severe entropic penalty ( |

| Non-Polar | Hexane / Heptane | Very Low | < 1.0 | Incapable of H-bonding; thermodynamically incapable of overcoming lattice energy. |

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3-Methoxybenzamidoxime for process chemistry, kinetic methods (such as DMSO stock dilution) must be avoided, as they frequently induce supersaturation and yield false-positive results. The following Shake-Flask Method is a self-validating system designed to guarantee true solid-liquid thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of crystalline 3-Methoxybenzamidoxime (approx. 100 mg) to 1.0 mL of the target solvent in a hermetically sealed glass vial. Causality: Excess solid ensures the chemical potential of the dissolved solute is strictly equal to the chemical potential of the pure solid.

-

Isothermal Equilibration: Place the vials in an orbital shaker set to 298.15 K (25 °C) at 300 rpm. Maintain agitation for a minimum of 24 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation is preferred over syringe filtration to prevent the loss of solute due to non-specific adsorption onto filter membranes.

-

HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

-

System Self-Validation (Crucial Step):

-

Equilibrium Check: Repeat the sampling and HPLC analysis at 48 hours. If the concentration difference between 24h and 48h is

, thermodynamic equilibrium is validated. -

Solid-State Verification: Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during equilibration, which fundamentally alters the

and invalidates the solubility reading for the original polymorph.

-

Thermodynamic solubility determination workflow with self-validating equilibrium checks.

Downstream Application Workflow: 1,2,4-Oxadiazole Synthesis

The primary reason researchers require accurate solubility profiles for 3-Methoxybenzamidoxime is to utilize it in the synthesis of 1,2,4-oxadiazole derivatives[2][3]. This reaction typically occurs in two stages: an initial O-acylation followed by thermal cyclodehydration.

Because the intermediate O-acyl amidoxime can be sensitive to hydrolysis, the reaction is almost exclusively performed in anhydrous polar aprotic solvents (like DMF or THF) where 3-Methoxybenzamidoxime exhibits high solubility.

Synthetic workflow for 1,2,4-oxadiazole derivatives utilizing 3-Methoxybenzamidoxime.

References

1.[1] Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds. Google Patents. URL: 2.[6] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Spiral (Imperial College). URL: 3.[2] Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. PMC. URL: 4.[3] Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. Google Patents. URL: 5.[4] Amidoxime Modified UiO-66@PIM-1 Mixed-Matrix Membranes to Enhance CO2 Separation and Anti-Aging Performance. PMC. URL: 6.[5] CAS 613-92-3: Benzamidoxime. CymitQuimica. URL:

Sources

- 1. WO2001054507A1 - Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 4. Amidoxime Modified UiO-66@PIM-1 Mixed-Matrix Membranes to Enhance CO2 Separation and Anti-Aging Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 613-92-3: Benzamidoxime | CymitQuimica [cymitquimica.com]

- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

pKa values and ionization behavior of 3-Methoxybenzamidoxime

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-Methoxybenzamidoxime

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system.[1][2] For drug candidates like 3-Methoxybenzamidoxime, a thorough understanding of its ionization states at varying pH is critical for predicting its absorption, distribution, metabolism, excretion (ADME), and target engagement.[3] This guide provides a comprehensive exploration of the theoretical underpinnings, experimental methodologies, and computational approaches for determining the pKa values of 3-Methoxybenzamidoxime. We delve into the causality behind experimental choices, present validated protocols, and offer insights into the interpretation of results for professionals in drug discovery and development.

The Scientific Imperative: Why pKa Matters for 3-Methoxybenzamidoxime

3-Methoxybenzamidoxime belongs to the amidoxime class of compounds, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids and its role as a nitric oxide donor prodrug. The amidoxime moiety, -C(NH₂)=NOH, possesses both a weakly acidic oxime hydroxyl group and a basic amino group, leading to complex ionization behavior.

The ionization state of a drug molecule profoundly influences its:

-

Solubility: The charged, ionized form is typically more water-soluble than the neutral form.

-

Permeability: The neutral, more lipophilic form is often better able to cross biological membranes.

-

Target Binding: The specific protonation state can be essential for interacting with the active site of a protein target.

Therefore, accurately determining the pKa values of 3-Methoxybenzamidoxime is not a mere academic exercise; it is a cornerstone of rational drug design, enabling chemists to optimize a compound's pharmacokinetic and pharmacodynamic profile.[1][3]

Theoretical Framework: The Ionization Equilibria of an Aromatic Amidoxime

The ionization of 3-Methoxybenzamidoxime can be described by two primary equilibria, corresponding to two distinct pKa values.

-

pKa₁ (Protonation of the Amino Group): The amino group (-NH₂) is basic and can accept a proton to form a cationic species. This equilibrium is governed by the acidity of its conjugate acid.

-

pKa₂ (Deprotonation of the Oxime Hydroxyl): The oxime hydroxyl group (-NOH) is acidic and can lose a proton to form an anionic species.

For the parent compound, benzamidoxime, experimental values have been reported as pKa₁ = 4.85 (corresponding to the deprotonation of the protonated oxime nitrogen) and pKa₂ = 12.36 (corresponding to the deprotonation of the oxime hydroxyl group).[4]

The 3-methoxy (-OCH₃) substituent on the benzene ring influences these values through electronic effects:

-

Resonance Effect: The methoxy group is an electron-donating group by resonance, increasing electron density in the aromatic ring, particularly at the ortho and para positions.

-

Inductive Effect: The oxygen atom is electronegative, exerting a weaker electron-withdrawing inductive effect.

Overall, the electron-donating character of the methoxy group is expected to stabilize the protonated form, thus increasing the pKa₁ value relative to unsubstituted benzamidoxime.[4] The effect on the acidic oxime (pKa₂) is generally less pronounced but would be expected to slightly increase the pKa by destabilizing the resulting anion.

The diagram below illustrates the principal ionization states of 3-Methoxybenzamidoxime.

Caption: Ionization equilibria of 3-Methoxybenzamidoxime.

Experimental pKa Determination: Validated Protocols

A combination of experimental and computational methods provides the most reliable ionization profiles.[1] We will detail two robust experimental techniques: UV-Vis Spectrophotometric Titration and Potentiometric Titration.

Methodology I: UV-Vis Spectrophotometric Titration

Expertise & Rationale: This method is predicated on the principle that different ionization states of a molecule will have distinct electronic structures and, therefore, different UV-Vis absorbance spectra. The presence of the methoxy-substituted benzene ring in 3-Methoxybenzamidoxime provides a strong chromophore, making this technique highly suitable. It is particularly powerful for determining pKa values when a compound has low solubility or is only available in small quantities.

Experimental Workflow Diagram:

Caption: Workflow for pKa determination via UV-Vis titration.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a concentrated stock solution (e.g., 10 mM) of 3-Methoxybenzamidoxime in a suitable solvent like methanol or DMSO.

-

Prepare a series of universal buffer solutions covering the desired pH range (e.g., pH 2-12) with a constant ionic strength.

-

-

Sample Preparation:

-

In a set of quartz cuvettes, add a fixed volume of each buffer solution.

-

Add a small, identical aliquot of the compound stock solution to each cuvette to achieve a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU). Ensure the percentage of organic solvent is low (<1-2%) to avoid shifts in pKa.

-

-

Measurement:

-

Measure the precise pH of each final solution.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus the measured pH.

-

Fit the data to the appropriate Henderson-Hasselbalch derived equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Methodology II: Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a classic and highly reliable method that directly measures pH changes as a titrant is added.[3] It is considered a gold standard for its accuracy and straightforward interpretation. The pKa value is calculated from the shape of the titration curve.[5] This method is ideal when sufficient material is available and the compound is adequately soluble in the titration medium.

Experimental Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

System Setup:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

-

Use a temperature-controlled titration vessel to maintain a constant temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Accurately weigh a sample of 3-Methoxybenzamidoxime and dissolve it in a known volume of deionized water. A co-solvent (like methanol or ethanol) may be used if solubility is low, but the results will yield an apparent pKa (pKa') specific to that solvent mixture.

-

-

Titration:

-

To determine the basic pKa (pKa₁), titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).

-

To determine the acidic pKa (pKa₂), titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa value is equal to the pH at the half-equivalence point. The equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

-

Computational pKa Prediction: An In Silico Approach

Expertise & Rationale: Computational chemistry offers a powerful tool for predicting pKa values, providing insights that can guide synthesis and experimental efforts, especially in high-throughput screening.[2] The accuracy of these predictions is highly dependent on the chosen level of theory and the solvation model used to simulate the aqueous environment.[6][7] Modern protocols, combining high-level quantum mechanics with sophisticated solvent models, can predict pKa values with a mean absolute error of less than 0.5 pKa units.[8]

Computational Workflow Diagram:

Caption: Workflow for computational pKa prediction.

Methodology Outline:

-

Structure Preparation: Generate 3D structures for the relevant species (cationic, neutral, and anionic forms of 3-Methoxybenzamidoxime).

-

Quantum Chemical Calculations:

-

Perform geometry optimization and frequency calculations in the gas phase using an appropriate level of theory (e.g., M06-2X or B3LYP with a suitable basis set like 6-31+G(d,p)).[7][9] This yields the gas-phase free energy (G_gas).

-

Calculate the solvation free energy (ΔG_solv) for each species using an implicit solvent model like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model).[6][10]

-

-

pKa Calculation:

-

The free energy of the species in solution is calculated as G_aq = G_gas + ΔG_solv.

-

The change in free energy for the deprotonation reaction (ΔG_reaction) is calculated.

-

The pKa is then derived from the calculated ΔG_reaction using the fundamental thermodynamic relationship: pKa = ΔG_reaction / (2.303 * RT), incorporating the known experimental free energy of hydration for a proton.

-

Data Summary and Ionization Profile

While specific experimental data for 3-Methoxybenzamidoxime is not widely published, we can predict its pKa values based on the known values for benzamidoxime and the electronic effects of the 3-methoxy substituent.

| Parameter | Benzamidoxime (Reference)[4] | 3-Methoxybenzamidoxime (Predicted) | Ionization Event |

| pKa₁ | ~4.85 | ~5.0 - 5.4 | Protonated Amine ⇌ Neutral + H⁺ |

| pKa₂ | ~12.36 | ~12.4 - 12.6 | Neutral ⇌ Anionic Oxime + H⁺ |

Rationale for Prediction: The electron-donating methoxy group is expected to increase the basicity of the nitrogen atoms, leading to a slightly higher pKa₁ compared to benzamidoxime.[4] The effect on the distant acidic oxime proton (pKa₂) is likely minimal but would trend towards a slight increase.

This data allows for the construction of a species distribution plot, which is invaluable for predicting the compound's state at various physiologically relevant pH values. At the pH of blood (~7.4), 3-Methoxybenzamidoxime will exist almost exclusively in its neutral form. In the acidic environment of the stomach (pH ~1-3), it will be predominantly in its protonated, cationic form.

Conclusion

The determination of pKa values for 3-Methoxybenzamidoxime is a critical step in its evaluation as a potential drug candidate. This guide has outlined the essential theoretical background and provided detailed, field-proven protocols for both experimental and computational determination. A synergistic approach, leveraging the predictive power of in silico methods to guide and refine precise experimental measurements from techniques like spectrophotometric and potentiometric titrations, represents the most robust strategy.[1] The resulting data provides an indispensable foundation for understanding the ADME properties and optimizing the therapeutic potential of this and related compounds.

References

-

Bryantsev, V. S., & Hay, B. P. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Journal of Physical Chemistry B, 119(8), 3567-3576. [Link]

-

ResearchGate. (n.d.). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study | Request PDF. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Retrieved from [Link]

-

Al-Ibraheemi, Z., & Al-Zuhairi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 353-367. [Link]

-

IDEAS/RePEc. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Salar, U., & Cicek, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]

-

Academia.edu. (n.d.). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

-

Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (Part 2). Retrieved from [Link]

-

Scilit. (n.d.). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Retrieved from [Link]

-

Vasile, F., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences, 24(6), 5488. [Link]

-

PeerJ Preprints. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa and log p determination | PPTX [slideshare.net]

- 6. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]

- 7. Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 8. academia.edu [academia.edu]

- 9. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

3-Methoxybenzamidoxime as a bioisostere in medicinal chemistry

An In-Depth Technical Guide to 3-Methoxybenzamidoxime as a Bioisostere in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a detailed exploration of the 3-methoxybenzamidoxime moiety as a versatile bioisostere. We will dissect the foundational principles of bioisosterism, the unique physicochemical properties conferred by the amidoxime functional group and the 3-methoxy substitution, and the strategic rationale for its use in drug design. This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols, data-driven insights, and a discussion of the causality behind its application in addressing common developability challenges.

The Strategic Imperative of Bioisosterism in Drug Discovery

The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. Medicinal chemists frequently encounter issues with potency, selectivity, metabolic stability, solubility, and off-target toxicity.[3][4] Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar physical and chemical properties, is a powerful tactic to address these hurdles.[3][4][5]

Bioisosteres are broadly categorized as:

-

Classical Bioisosteres: Atoms or groups with similar size, shape, and electronic configurations (e.g., -F for -OH, -CH= for -N=).[5][6]

-

Non-Classical Bioisosteres: Structurally distinct groups that produce similar biological effects through mimicry of key interactions, conformation, or electronic properties without strict adherence to classical definitions.[3][6]

The strategic deployment of a bioisostere can profoundly influence a molecule's properties, offering a rational path to improve its drug-like characteristics.[1]

The Amidoxime Moiety: A Non-Classical Bioisostere with Unique Utility

Amidoximes, which contain both a hydroxyimino and an amino group on the same carbon, are versatile functional groups in medicinal chemistry.[7][8] They are often employed as non-classical bioisosteres for carboxylic acids and amides. Furthermore, amidoximes are well-established prodrugs for amidines, which are potent arginine mimetics.[9] This dual functionality makes the amidoxime group a particularly strategic choice in drug design.

Physicochemical Properties

-

Acidity: Amidoximes are significantly less acidic than carboxylic acids, which can be advantageous for improving cell membrane permeability and oral bioavailability.

-

Hydrogen Bonding: The group possesses both hydrogen bond donor (-NH2, -OH) and acceptor (=N-, -OH) capabilities, allowing it to mimic the interaction patterns of carboxylic acids or amides within a receptor binding pocket.

-

Prodrug Potential: In vivo, amidoximes can be converted to the corresponding amidines by the mARC enzyme system.[9] This is a key strategy for delivering basic amidine warheads that might otherwise have poor pharmacokinetic properties.[9] A notable example is the use of amidoxime prodrugs to generate potent inhibitors of the dengue virus protease.[10][11]

Spotlight on 3-Methoxybenzamidoxime: A Multifaceted Tool

The 3-methoxybenzamidoxime structure combines the utility of the amidoxime with the subtle but powerful influence of a meta-substituted methoxy group on an aromatic ring.

The Role of the 3-Methoxy Group

The methoxy group is a prevalent substituent in approved drugs, valued for its ability to modulate physicochemical and pharmacokinetic properties.[12][13]

-

Electronic Effects: At the meta position, the electron-donating resonance effect of the methoxy group is inoperative. Its influence is dominated by its moderate electron-withdrawing inductive effect.[14] This alters the electronic character of the aromatic ring compared to an ortho or para substitution, which can be critical for fine-tuning receptor interactions.

-

Solubility and Lipophilicity: When attached to an aromatic ring, the methoxy group has a minimal impact on lipophilicity (ΔlogP ≈ 0), making it a useful "scout" for exploring protein pockets without incurring a lipophilicity penalty that can negatively affect ADME properties.[13][14] The oxygen atom can also act as a hydrogen bond acceptor, potentially improving aqueous solubility.[14]

-

Metabolic Considerations: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes.[14] While this can be a metabolic liability, it can also be exploited in prodrug design or used to modulate the rate of clearance.

Strategic Application as a Bioisostere

The 3-methoxybenzamidoxime moiety is an excellent bioisosteric replacement for functionalities like the 3-methoxybenzoic acid or 3-methoxybenzamide.

| Property | Carboxylic Acid | Amide | 3-Methoxybenzamidoxime | Rationale for Replacement |

| pKa | ~4.2 | ~17 (N-H) | ~5-6 | Increases fraction of neutral species at physiological pH, potentially improving membrane permeability. |

| H-Bonding | Donor (1), Acceptor (2) | Donor (1-2), Acceptor (1) | Donor (2), Acceptor (2) | Effectively mimics H-bonding patterns of both acids and amides. |

| Metabolic Stability | Prone to glucuronidation | Susceptible to hydrolysis | Can be more stable; O-demethylation of methoxy group is a potential pathway. | Avoids common amide hydrolysis pathways, potentially increasing half-life.[6] |

| Cell Permeability | Often low due to charge | Variable | Generally higher than corresponding carboxylic acid. | Reduces charge-related permeability barriers.[3] |

Experimental Protocols and Synthesis

The synthesis of 3-methoxybenzamidoxime is reliably achieved from its corresponding nitrile. The following protocol is a standard, self-validating method commonly employed in medicinal chemistry labs.

Synthesis of 3-Methoxybenzamidoxime from 3-Methoxybenzonitrile

This procedure involves the addition of hydroxylamine to a nitrile, a robust and widely used transformation for creating amidoximes.[15]

Materials:

-

3-Methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxybenzonitrile (1.0 eq). Dissolve the nitrile in ethanol (approx. 5-10 mL per gram of nitrile).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) to the solution.

-

Causality Note: Sodium carbonate is used as a base to liberate free hydroxylamine from its hydrochloride salt in situ. An excess is used to drive the reaction to completion.[15]

-

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). The choice of temperature depends on the reactivity of the nitrile; heating significantly accelerates the reaction.[16]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting nitrile spot is consumed. Reaction times can range from a few hours to 48 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove inorganic salts (NaCl and excess Na₂CO₃). Wash the filter cake with a small amount of ethanol. c. Concentrate the filtrate under reduced pressure to remove the ethanol. d. To the resulting residue, add deionized water and extract with ethyl acetate (3x volumes). e. Combine the organic extracts and wash with brine.

-

Causality Note: The brine wash removes residual water and water-soluble impurities from the organic phase.

-

-

Purification: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. b. The crude 3-methoxybenzamidoxime can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford the pure product.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Scenario: A lead kinase inhibitor (Compound A) contains a 3-methoxybenzoic acid moiety crucial for binding to a key lysine residue in the ATP binding pocket. However, Compound A suffers from poor oral bioavailability (<5%) due to its high acidity and rapid clearance.

Strategy: Replace the 3-methoxybenzoic acid with a 3-methoxybenzamidoxime bioisostere to create Compound B.

Rationale:

-

Improve Physicochemical Properties: The less acidic amidoxime is expected to be more membrane-permeable, improving absorption.

-

Maintain Key Interactions: The amidoxime group can still form the critical hydrogen bonds with the target lysine residue, preserving potency.

-

Modulate Metabolism: The bioisosteric replacement may block the primary metabolic pathway of glucuronidation associated with the carboxylic acid, potentially increasing the drug's half-life.

Results:

| Compound | Target Moiety | Kinase IC₅₀ (nM) | Oral Bioavailability (%) | Rationale for Outcome |

| A (Lead) | 3-Methoxybenzoic Acid | 15 | < 5 | Potent but high acidity limits absorption and promotes rapid clearance. |

| B (Analog) | 3-Methoxybenzamidoxime | 25 | 45 | Maintained good potency by mimicking key interactions. Improved bioavailability significantly by reducing acidity and increasing permeability. |

This hypothetical case illustrates a classic success story for bioisosteric replacement, where a well-chosen substitution directly addresses a critical developability flaw while preserving the essential pharmacophore.

Conclusion

3-Methoxybenzamidoxime is a highly valuable, multi-functional tool in the medicinal chemist's arsenal. It serves as an effective non-classical bioisostere for carboxylic acids and amides, offering a proven strategy to enhance pharmacokinetic properties such as oral bioavailability and metabolic stability. The specific influence of the 3-methoxy substituent provides a nuanced method for modulating electronic properties and exploring receptor space without incurring a lipophilicity penalty. Coupled with its potential as a prodrug for amidines and its straightforward synthesis, 3-methoxybenzamidoxime represents a rational and powerful choice for lead optimization campaigns across diverse therapeutic areas.

References

- Meanwell, N. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Vertex AI Search.

- Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- Cindrić, M., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.

- (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.

- Swarbrick, C., et al. (2021, November 15). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. PubMed.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.

- National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem.

- (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

- (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- National Center for Biotechnology Information. (n.d.). 3-Methoxy-benzaldehyde oxime. PubChem.

- (n.d.).

- Swarbrick, C., et al. (2021, November 15). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. Charles Sturt University Research Output.

- (n.d.). The role of the methoxy group in approved drugs.

- (2016, March 4). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics.

- (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.

- (n.d.). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem.

- (n.d.).

- (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Bentham Science Publishers.

- Sharma, et al. (2025, May 5).

- (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ctppc.org [ctppc.org]

- 3. drughunter.com [drughunter.com]

- 4. chem-space.com [chem-space.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease [pubmed.ncbi.nlm.nih.gov]

- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Synthesis, Reactivity, and Pharmacological Profiling of 3-Methoxybenzamidoxime Derivatives

Executive Summary

3-Methoxybenzamidoxime (CAS: 73647-50-4) is a highly versatile chemical intermediate and pharmacophore building block utilized extensively in modern drug discovery and agrochemical development. Characterized by the presence of an amidoxime group (-C(NH2)=NOH) and a methoxy-substituted aromatic ring, this compound serves as a critical precursor for the synthesis of 1,2,4-oxadiazole derivatives. The meta-methoxy substitution provides a unique balance of steric accessibility and electronic modulation, making these derivatives highly effective in applications ranging from SLACK potassium channel inhibition to nematicidal formulations.

This whitepaper provides an in-depth technical analysis of the synthesis workflows, mechanistic causality behind protocol choices, and the broad spectrum of biological activities exhibited by 3-methoxybenzamidoxime derivatives.

Chemical Profile and Mechanistic Reactivity

The amidoxime functional group is a well-established bioisostere for amides and esters, offering enhanced hydrolytic and metabolic stability. When reacted with carboxylic acids or acid chlorides, 3-methoxybenzamidoxime undergoes an initial O-acylation followed by a dehydration-driven cyclization to form a 1,2,4-oxadiazole ring.

The choice of the 3-methoxy substitution is not arbitrary. In target-based drug design, the meta-methoxy group avoids the severe steric hindrance often associated with ortho-substitutions while providing mild electron-donating properties via resonance (and electron-withdrawing properties via induction). This specific electronic profile optimizes the binding affinity of the resulting oxadiazole within hydrophobic protein pockets, such as those found in SLACK (KCNT1) channels (1)[1].

Caption: Workflow for the synthesis of 1,2,4-oxadiazoles from 3-methoxybenzonitrile.

Experimental Methodologies and Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by specific mechanistic causality.

Protocol 1: Synthesis of 3-Methoxybenzamidoxime

This protocol details the conversion of 3-methoxybenzonitrile to the amidoxime intermediate (2)[2].

-

Preparation : Suspend 20.0 g (0.150 mol) of 3-methoxybenzonitrile and 12.5 g (0.180 mol) of hydroxylamine hydrochloride in 350 mL of absolute ethanol.

-

Base Addition : Add 23.2 g (0.180 mol) of N,N-Diisopropylethylamine (DIPEA) dropwise to the mixture.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt of hydroxylamine to liberate the free nucleophile without engaging in competitive side reactions with the electrophilic nitrile carbon.

-

-

Reaction : Stir the mixture at room temperature or mild reflux until complete consumption of the starting material is observed via TLC.

-

Purification : Concentrate the mixture in vacuo. Pass the residue through a short plug of silica gel using ethyl acetate as the eluent.

-

Causality: The silica plug rapidly removes highly polar hydrochloride salts and unreacted hydroxylamine, preventing side reactions in subsequent coupling steps.

-

-

Isolation : Concentrate the filtrate and triturate with water. Filter and dry the resulting solid to afford the product (approx. 78% yield).

-

Validation Check: Confirm product formation via LC-MS (target mass [M+H]+ = 167.1) and 1H-NMR (look for the disappearance of the nitrile carbon signal and the appearance of broad singlets for -NH2 and -OH protons around 5.5-6.0 ppm and 9.5 ppm, respectively).

-

Protocol 2: Cyclization to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole Derivatives

This protocol outlines the coupling and cyclization process to form the bioactive oxadiazole core (3)[3].

-

Coupling : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF or dichloromethane. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalytic amount of HOBt.

-

Causality: EDC is strictly preferred over traditional coupling agents like DCC. EDC generates a highly water-soluble urea byproduct, allowing for rapid removal via simple aqueous extraction or Solid Supported Liquid Extraction (SLE). This is critical for maintaining high throughput and purity (2)[2].

-

-

Intermediate Formation : Add 3-methoxybenzamidoxime (1.1 eq) to the activated acid mixture and stir at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.

-

Cyclization : Heat the reaction mixture to 80-100 °C. Alternatively, employ a Lewis/Brønsted acid co-catalyst system like PTSA/ZnCl2.

-

Purification : Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Pharmacological Applications and Biological Activity

SLACK Potassium Channel Inhibition

Derivatives of 3-methoxybenzamidoxime, particularly 1,2,4-oxadiazoles, have been identified as potent inhibitors of SLACK (KCNT1) sodium-activated potassium channels. For instance, the analog VU0935685 utilizes the 3-methoxyphenyl moiety to anchor the molecule within the channel's allosteric binding site. Inhibition of these channels reduces potassium efflux, thereby modulating neuronal excitability—a mechanism with profound implications for treating severe early-onset epilepsies and neuropathic pain (1)[1].

Caption: Mechanism of action for SLACK channel inhibition by oxadiazole derivatives.

Anthelmintic and Nematicidal Activity

Beyond neuropharmacology, these derivatives exhibit significant agrochemical utility. Substituted oxadiazoles synthesized from 3-methoxybenzamidoxime have been patented for their potent nematicidal properties. They effectively control root-knot nematodes (Meloidogyne incognita) and exhibit ovicidal activity against nematode eggs at concentrations that remain non-phytotoxic to desired crop plants (2)[2].

Quantitative Data Summary

The following table synthesizes the quantitative biological and synthetic data associated with 3-methoxybenzamidoxime and its downstream derivatives across different studies:

| Derivative / Compound Class | Target / Application | Key Activity Metric / Yield | Reference Source |

| VU0935685 (Analog 54) | SLACK (KCNT1) Channel | IC₅₀ = 221 nM – 1768 nM | 1[1] |

| AKC Series Oxadiazoles | Nematodes (M. incognita) | Highly Ovicidal / Nematicidal (Non-phytotoxic) | 2[2] |

| 3,5-Disubstituted Oxadiazoles | Chemical Synthesis (General) | 85% – 95% Yield (PTSA/ZnCl₂ catalyzed) | 4[4] |

| (E)-3-phenyl-5-[2-aryl-vinyl]-1,2,4-oxadiazoles | Trypanosomatids | 57% – 68% Yield (Standard Cyclization) | 3[3] |

Conclusion

3-Methoxybenzamidoxime is a foundational building block that bridges the gap between synthetic organic chemistry and advanced pharmacology. By understanding the mechanistic causality behind its reactivity—such as the necessity of non-nucleophilic bases during synthesis and the advantages of water-soluble coupling agents during cyclization—researchers can efficiently generate libraries of 1,2,4-oxadiazoles. These derivatives continue to demonstrate profound therapeutic and agrochemical potential, cementing their status as highly valuable assets in drug development pipelines.

References

- Title: Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 Source: PMC / NIH URL

- Title: Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds (WO2001054507A1)

- Title: PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Source: ACS Publications URL

- Title: A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines Source: PMC / NIH URL

Sources

- 1. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2001054507A1 - Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds - Google Patents [patents.google.com]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Advanced Synthesis of 1,2,4-Oxadiazoles Using 3-Methoxybenzamidoxime

Introduction & Scientific Rationale

The 1,2,4-oxadiazole ring is a privileged heterocycle in modern drug discovery, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. By mimicking the electronic properties and hydrogen-bonding capacity of these labile groups, 1,2,4-oxadiazoles enhance pharmacokinetic profiles without sacrificing target affinity.

3-Methoxybenzamidoxime is a highly versatile building block used to install the 3-(3-methoxyphenyl)-1,2,4-oxadiazole motif. This specific scaffold is prominently featured in the development of CNS-active therapeutics, including SLACK potassium channel inhibitors[2], metabotropic glutamate receptor antagonists[3], and agricultural anthelmintic agents[4].

This application note provides a comprehensive, causality-driven guide to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles from 3-methoxybenzamidoxime, detailing classical and modern methodologies to empower researchers with robust, scalable protocols.

Mechanistic Overview & Synthetic Strategy

The construction of the 1,2,4-oxadiazole core from an amidoxime is fundamentally a two-stage process:

-

O-Acylation: The hydroxyl group of the amidoxime acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., acyl chloride, ester, or coupling-agent-activated acid) to form an O-acylamidoxime intermediate[5].

-

Cyclodehydration: The basic amino group of the amidoxime undergoes an intramolecular nucleophilic attack on the newly formed carbonyl carbon. Subsequent elimination of a water molecule (aromatization) yields the thermodynamically stable 1,2,4-oxadiazole ring[6].

Understanding this mechanism is critical for troubleshooting. Premature heating can degrade the activated acid, whereas insufficient heating leaves the reaction stalled at the acyclic O-acylamidoxime stage.

Workflow for synthesizing 1,2,4-oxadiazoles from 3-methoxybenzonitrile.

Comparative Analysis of Synthetic Methodologies

Selecting the correct activation strategy depends entirely on the steric hindrance and electronic sensitivity of the carboxylic acid coupling partner. The table below summarizes the most reliable methods for amidoxime acylation and cyclization.

| Methodology | Reagents & Solvents | Temperature Profile | Typical Yield | Mechanistic Advantage & Causality |

| Classical Acid Chloride | R-COCl, Pyridine | 0 °C | 60–85% | Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Highly robust for stable, simple aliphatic/aryl groups[1]. |

| CDI Coupling (One-Pot) | R-COOH, CDI, DMF | RT | 50–80% | Carbonyldiimidazole (CDI) forms a reactive acylimidazole. Byproducts are volatile ( |

| Superbase / DMSO | R-COOMe, NaOH, DMSO | Room Temperature | 40–90% | Powdered NaOH in DMSO creates a superbase medium, drastically enhancing amidoxime nucleophilicity and allowing RT cyclization[1][7]. |

| Aqueous / DNA-Compatible | R-COOH, EDC, sNHS | 90 °C (pH 9.5 buffer) | 51–92% | Water-soluble coupling agents allow for cyclodehydration without organic solvents, preserving delicate biomolecules like DNA[6]. |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Quality Control (IPQC) steps are integrated to ensure causality-driven decision-making during the synthesis.

Protocol A: Preparation of 3-Methoxybenzamidoxime

Objective: Convert 3-methoxybenzonitrile to the corresponding amidoxime via nucleophilic addition of hydroxylamine[4].

Materials:

-

3-Methoxybenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Absolute Ethanol

Step-by-Step Procedure:

-

Solvation: Suspend 3-methoxybenzonitrile and

in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser. -

Base Addition: Add DIPEA dropwise at room temperature. Causality: DIPEA neutralizes the hydrochloride salt, liberating the free, nucleophilic hydroxylamine species in situ[4].

-

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

IPQC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The nitrile starting material (high Rf) should completely disappear, replaced by a highly polar amidoxime spot (low Rf, UV active).

-

Workup: Concentrate the mixture in vacuo to remove ethanol. Triturate the resulting residue with cold distilled water to dissolve the DIPEA-HCl salts.

-

Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum to afford 3-methoxybenzamidoxime (Typical yield: 75-85%)[4].

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles via CDI Coupling

Objective: Synthesize a 3-(3-methoxyphenyl)-5-substituted-1,2,4-oxadiazole using a carboxylic acid and Carbonyldiimidazole (CDI).

Materials:

-

3-Methoxybenzamidoxime (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

Carbonyldiimidazole (CDI) (1.2 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (

or Ar). Add CDI portion-wise at room temperature. -

Degassing: Stir for 30–45 minutes. Causality: The reaction forms an active acylimidazole intermediate. The cessation of

gas evolution visually validates that activation is complete[3]. -

Acylation: Add 3-methoxybenzamidoxime (1.0 eq) in one portion. Stir at room temperature for 2 hours.

-

IPQC (Self-Validation): Analyze via LC-MS. You must confirm the mass of the acyclic O-acylamidoxime intermediate before proceeding. Heating prematurely will degrade the unreacted acylimidazole.

-

Cyclodehydration: Once the intermediate is confirmed, heat the reaction mixture to 110 °C for 6–12 hours.

-

Workup: Cool the reaction to room temperature and pour it into a 10-fold volume of ice-cold water. The 1,2,4-oxadiazole product will typically precipitate[3].

-

Purification: Filter the solid, wash with water, and purify via silica gel chromatography if minor impurities persist.

Mechanistic steps of O-acylamidoxime cyclodehydration to 1,2,4-oxadiazole.

Troubleshooting & Optimization

-

Incomplete Cyclization: If LC-MS shows a mixture of the target oxadiazole and the O-acylamidoxime after 12 hours of heating, the cyclodehydration energy barrier is too high. Solution: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF) (0.1–1.0 eq) in THF at room temperature. TBAF acts as a mild, highly effective catalyst for this specific cyclocondensation[1][7].

-

Degradation of Sensitive Substrates: If high heat (110 °C) causes decomposition, switch to the Superbase methodology. Use the methyl ester of your carboxylic acid, 3-methoxybenzamidoxime, and powdered NaOH (2.0 eq) in DMSO at room temperature for 4–24 hours[1].

References

-

[2] Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. National Center for Biotechnology Information (PMC). Available at:[Link]

-

[3] Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. US Patent US20030055085A1. Available at:

-

[5] A CONVENIENT SYNTHESIS OF 5-AMINO-SUBSTITUTED 1,2,4-OXADIAZOLE DERIVATIVES VIA REACTIONS OF AMIDOXIMES WITH CARBODIIMIDES. Clockss. Available at:[Link]

-

[4] Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds. WO Patent WO2001054507A1. Available at:

-

[6] Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Center for Biotechnology Information (PMC). Available at: [Link]

-

[7] Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 4. WO2001054507A1 - Methods for killing nematodes and nematode eggs using oxadiazole and oxaimidazole compounds - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

Application Note: Protocol for the O-Acylation of 3-Methoxybenzamidoxime in the Synthesis of 1,2,4-Oxadiazole Pharmacophores

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. The most robust and widely utilized synthetic pathway to construct 3,5-disubstituted 1,2,4-oxadiazoles relies on the condensation of an amidoxime with a carbonyl-containing acylating agent[1].

Specifically, 3-methoxybenzamidoxime (CAS RN: 73647-50-4)[2] serves as a critical nucleophilic precursor for introducing a 3-(3-methoxyphenyl) headgroup into experimental therapeutics. The formation of the oxadiazole core from this precursor proceeds via a strict two-stage mechanism: an initial O-acylation followed by an intramolecular cyclodehydration[1].

The Causality of Regioselective O-Acylation

Amidoximes possess a tautomeric hydroxylamino/imino system with multiple potential nucleophilic centers (the oxime oxygen, the oxime nitrogen, and the imine nitrogen). However, acylation almost invariably occurs at the oxygen atom to form an O-acylamidoxime intermediate[3].

This strict regioselectivity is driven by the alpha-effect : the adjacent nitrogen lone pair repels the electron cloud of the oxime oxygen, raising its ground-state energy and significantly enhancing its nucleophilicity compared to the nitrogen centers[4]. When subjected to mildly basic conditions (e.g., using Triethylamine or DIPEA), the oxime hydroxyl group is primed for rapid nucleophilic attack on electrophiles such as acyl chlorides, anhydrides, or activated carboxylic acids, bypassing N-acylation entirely[3],[4].

Quantitative Data: Comparison of Acylation Strategies

The choice of acylating agent and coupling condition dictates the reaction kinetics and overall yield. Table 1 summarizes field-proven quantitative data for the O-acylation of amidoximes across various methodologies.

Table 1: Quantitative Comparison of O-Acylation Conditions

| Acylating Agent | Coupling Reagent / Catalyst | Base | Solvent | Typical Temp / Time | Typical Yield |

| Acyl Chloride | DMAP (0.1 equiv) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT, 2 h | 80–95%[5] |

| Carboxylic Acid | PyAOP | DIPEA | DMF or Aq. Buffer | RT, 2–4 h | 85–92%[6] |

| Carboxylic Acid | EDC·HCl / HOBt | DIPEA | Acetonitrile / DMF | RT, 4–6 h | 75–85%[7] |

| Anhydride | None | K₂CO₃ | 1,4-Dioxane | RT, 18 h | 80–90%[7] |

| Ester | None | NaOH / KOH | DMSO (One-Pot) | RT, 4–16 h | 60–81%[8] |

Experimental Workflows

Below are two detailed, self-validating protocols for the O-acylation of 3-methoxybenzamidoxime.

Protocol A: Acyl Chloride Method (High Reactivity)

This method is preferred for stable, commercially available acyl chlorides.

Mechanistic Rationale for Reagent Selection:

-

Solvent (DCM): Dichloromethane is utilized due to its aprotic nature and excellent solvating power for both the polar amidoxime and the resulting O-acyl intermediate, preventing premature precipitation[7].

-

Base (TEA): Triethylamine acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct, TEA prevents the protonation of the amidoxime's basic imine nitrogen, which would otherwise deactivate the nucleophile and stall the reaction[5].

-

Catalyst (DMAP): 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the transfer of the acyl group to the amidoxime[5].

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-methoxybenzamidoxime (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration.

-

Base Addition: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes to ensure complete dissolution.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Acyl chlorides react exothermically; cooling prevents the degradation of the acyl chloride and minimizes side reactions.

-

Acylation: Add the selected acyl chloride (1.1 equiv) dropwise over 10 minutes.

-

In-Process Control (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS. The complete disappearance of the highly polar amidoxime starting material and the emergence of a distinct, less polar O-acylamidoxime intermediate confirms successful acylation[5]. Do not proceed to workup until this conversion is verified.

-

Workup: Quench the reaction with water. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the O-acyl-3-methoxybenzamidoxime.

Protocol B: Carboxylic Acid Method (Mild Coupling)

This method is ideal for complex, sterically hindered, or sensitive acyl groups where the corresponding acid chloride is unstable.

Step-by-Step Procedure:

-

Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv) in anhydrous Acetonitrile or DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15–30 minutes at room temperature to generate the active HOBt-ester intermediate[7].

-

Coupling: Add 3-methoxybenzamidoxime (1.0 equiv) to the solution, followed immediately by DIPEA (2.0 equiv).

-

Reaction: Stir at room temperature for 4–6 hours. Validate completion via LC-MS.

-

Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (to remove unreacted amidoxime and basic byproducts), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

Downstream Application: Cyclodehydration

Once the O-acyl-3-methoxybenzamidoxime is isolated and validated, it can be subjected to intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole. This is typically achieved by resuspending the intermediate in a solvent like DMSO or Toluene and heating to 80–100 °C in the presence of a base (e.g., KOH or Sodium Acetate) for 2 to 12 hours[1],[5].

Synthetic Pathway Visualization

Reaction workflow for the synthesis of 1,2,4-oxadiazoles via O-acylation of 3-methoxybenzamidoxime.

References

-

BenchChem. "Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development." 1

-

Taylor & Francis. "Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway." 5

-

PMC. "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates." 6

-

ResearchGate. "The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters." 8

-

DOI.org. "Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4." 3

-

Univerzita Karlova. "Amidoximes as intermediates for the synthesis of potential drugs." 7

-

ResearchGate. "Simple route to new oxadiazaboroles and oxadiazoles via amidoximes." 4

-

AA Blocks. "7001-18-5 | MFCD12400944 | 2-Propenoic acid, 2-methoxy-, methyl ester (CAS references)." 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. researchgate.net [researchgate.net]

Application Note: 3-Methoxybenzamidoxime in Coordination Chemistry – Ligand Design, Synthesis, and Complexation

Executive Summary

Amidoximes are highly versatile N,O-donor ligands that have garnered intense interest in coordination chemistry, supramolecular materials, and chemical biology. 3-Methoxybenzamidoxime (3-MBAO) , in particular, serves as a structurally tunable ligand where the meta-methoxy substitution provides unique electronic and lipophilic properties. This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic behavior, coordination modes, and step-by-step synthesis of transition metal complexes using 3-MBAO.

Chemical Profile & Mechanistic Insights

3-Methoxybenzamidoxime (CAS: 73647-50-4) [3] features an amidoxime functional group (

The Causality of Ligand Design

-

Electronic Tuning via the Methoxy Group: The

group in the meta position exerts a primarily inductive electron-withdrawing effect, slightly lowering the -

Non-Coordinating Amino Group: A defining mechanistic feature of amidoximes is that the neutral

group almost always remains uncoordinated. This occurs because the amino lone pair is heavily involved in a mesomeric effect with the adjacent

Structural Chemistry & Coordination Modes

The amidoxime group can ligate to metals in either its neutral form or as a singly deprotonated amidoximato anion. The choice of pH and the specific metal ion dictate the coordination geometry.

For transition metals (e.g., Cu²⁺, Ni²⁺) and actinides (e.g., UO₂²⁺), deprotonation of the oxime

Graphviz Diagram 1: Logical decision tree of 3-MBAO coordination modes based on pH and metal.

Experimental Protocol: Synthesis of

This protocol details the synthesis of a neutral, square-planar Copper(II) complex using 3-MBAO. The procedure is designed as a self-validating system , incorporating specific checkpoints to ensure structural integrity and prevent the formation of mixed-phase impurities.

Materials Required

-

3-Methoxybenzamidoxime (97% purity) [3]

-

Copper(II) chloride dihydrate (

) -

Triethylamine (

, anhydrous) -

Methanol (MeOH) and Acetonitrile (MeCN) (Spectroscopic grade)

Step-by-Step Methodology

Step 1: Ligand Dissolution Dissolve 2.0 mmol (332.4 mg) of 3-MBAO in 10 mL of a 1:1 (v/v) MeOH/MeCN mixture under continuous magnetic stirring at room temperature.

-